4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole
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Description
4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 3- (4- { [3- (trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol was prepared by the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene . Then, 4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile was synthesized by the reaction of 4-nitrophthalonitrile with 3- (4- { [3- (trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol .Scientific Research Applications
Synthesis and Chemical Reactions
- 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole is involved in the synthesis of various derivatives, as demonstrated by Hovsepyan et al. (2014), who reported the intermolecular cyclization of certain thiosemicarbazides to produce 3,4,5-substituted 4H-1,2,4-triazoles and 5-sulfanyl-substituted 1,3,4-thiadiazoles (Hovsepyan, Dilanyan, Minasyan, & Melik-Ohanjanyan, 2014).
- Park et al. (2009) developed a method for the parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, starting with carboxamidine dithiocarbamate and progressing through a series of reactions, including the formation of 5-(benzylsulfanyl)-3-phenyl-1,2,4-thiadiazole (Park, Ryu, Park, Ha, & Gong, 2009).
Antimicrobial Properties
- Various derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, like this compound, have been synthesized and evaluated for their antimicrobial activities. For instance, Hussain et al. (2008) found significant antibacterial and antifungal activities in their synthesized compounds (Hussain, Sharma, & Amir, 2008).
Photochemical Studies
- Research on the photochemistry of phenyl-substituted 1,2,4-thiadiazoles, including compounds similar to this compound, has been conducted by Pavlik et al. (2003), revealing insights into the behavior of these compounds under irradiation and the formation of various products through photoinduced electrocyclic ring closure and other reactions (Pavlik, Changtong, & Tsefrikas, 2003).
Pharmacological Aspects
- While this search avoided details on drug use, dosage, and side effects, it's important to note that compounds similar to this compound have been investigated for their potential pharmacological applications, such as in the design and synthesis of novel anticancer and antitubercular agents, as demonstrated by Sekhar et al. (2019) (Sekhar, Rao, Rao, Kumar, & Jha, 2019).
Properties
IUPAC Name |
4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S2/c17-16(18,19)13-8-4-5-11(9-13)10-22-15-14(20-21-23-15)12-6-2-1-3-7-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFOBGLZSHTYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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